Ethyl 3-iodo-5-methylpyrazine-2-carboxylate
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Overview
Description
Ethyl 3-iodo-5-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C8H9IN2O2 It belongs to the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodo-5-methylpyrazine-2-carboxylate typically involves the iodination of 5-methylpyrazine-2-carboxylate. One common method includes the reaction of 5-methylpyrazine-2-carboxylate with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors. These methods ensure consistent product quality and yield while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base such as potassium carbonate in an organic solvent like toluene or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyrazine ring with an aryl or vinyl group.
Scientific Research Applications
Ethyl 3-iodo-5-methylpyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-iodo-5-methylpyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methylpyrazine-2-carboxylate: Similar structure but lacks the iodine atom.
5-Methyl-2-pyrazinecarboxylic acid: Similar structure but lacks the ethyl ester group and iodine atom.
Uniqueness
Ethyl 3-iodo-5-methylpyrazine-2-carboxylate is unique due to the presence of the iodine atom, which makes it a versatile intermediate for further chemical modifications. The iodine atom can be easily replaced by other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties and applications.
Properties
Molecular Formula |
C8H9IN2O2 |
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Molecular Weight |
292.07 g/mol |
IUPAC Name |
ethyl 3-iodo-5-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9IN2O2/c1-3-13-8(12)6-7(9)11-5(2)4-10-6/h4H,3H2,1-2H3 |
InChI Key |
WYFHLWUNPPXPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(N=C1I)C |
Origin of Product |
United States |
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